REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[OH:10].[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>CO>[F:11][C:12]1[CH:19]=[CH:18][C:15]([C:16]2[O:10][C:3]3[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[CH:7][C:2]=3[N:1]=2)=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
3.07 g
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Type
|
reactant
|
Smiles
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NC1=C(C=CC(=C1)OC)O
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Name
|
|
Quantity
|
3.55 mL
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CO
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Name
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|
Quantity
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6.02 g
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Type
|
reactant
|
Smiles
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C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Type
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CUSTOM
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Details
|
was stirred at 45° C. overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in methylene chloride (50 mL), to which
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Type
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STIRRING
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Details
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The resulting mixture was stirred at room temperature for 45 minutes
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Duration
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45 min
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Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
|
to the residue was added 300 mL of ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed sequentially with saturated sodium bicarbonate and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
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FC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |